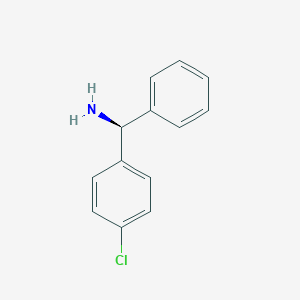
(S)-(4-Chlorophenyl)(phenyl)methanamine
概要
説明
(S)-(4-Chlorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H12ClN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(4-Chlorophenyl)(phenyl)methanamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of (4-chlorophenyl)(phenyl)methanone using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: (S)-(4-Chlorophenyl)(phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
(S)-(4-Chlorophenyl)(phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of (S)-(4-Chlorophenyl)(phenyl)methanamine depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
類似化合物との比較
- ®-(4-Chlorophenyl)(phenyl)methanamine
- (4-Chlorophenyl)(phenyl)methanol
- (4-Chlorophenyl)(phenyl)methanone
Comparison: (S)-(4-Chlorophenyl)(phenyl)methanamine is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. Compared to its enantiomer ®-(4-Chlorophenyl)(phenyl)methanamine, the (S)-form may exhibit different pharmacological effects and binding affinities. The presence of the chlorine atom on the aromatic ring also distinguishes it from other similar compounds, affecting its chemical properties and reactivity.
特性
IUPAC Name |
(S)-(4-chlorophenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFODXGEQUOEKN-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
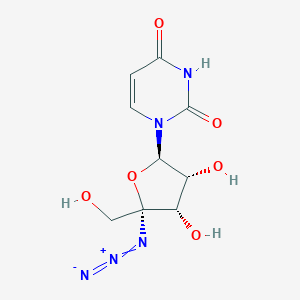
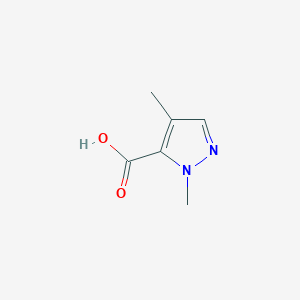
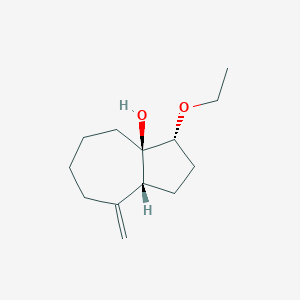

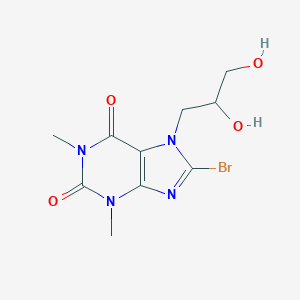
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
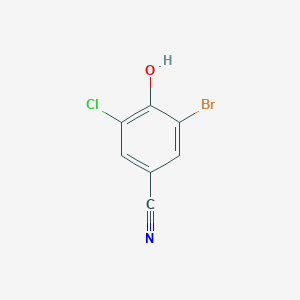
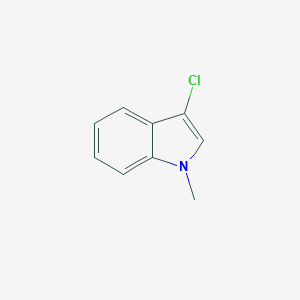

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)
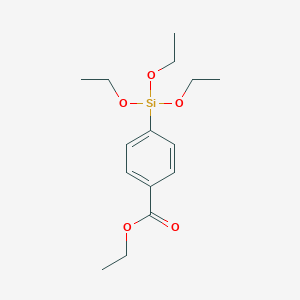

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

